N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC9075808
InChI: InChI=1S/C18H17FN4O.ClH/c19-14-6-2-4-8-16(14)21-18-20-15-7-3-1-5-13(15)17(22-18)23-9-11-24-12-10-23;/h1-8H,9-12H2,(H,20,21,22);1H
SMILES: C1COCCN1C2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4F.Cl
Molecular Formula: C18H18ClFN4O
Molecular Weight: 360.8 g/mol

N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride

CAS No.:

Cat. No.: VC9075808

Molecular Formula: C18H18ClFN4O

Molecular Weight: 360.8 g/mol

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride -

Specification

Molecular Formula C18H18ClFN4O
Molecular Weight 360.8 g/mol
IUPAC Name N-(2-fluorophenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride
Standard InChI InChI=1S/C18H17FN4O.ClH/c19-14-6-2-4-8-16(14)21-18-20-15-7-3-1-5-13(15)17(22-18)23-9-11-24-12-10-23;/h1-8H,9-12H2,(H,20,21,22);1H
Standard InChI Key ZMVMQDWSCMLKAF-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4F.Cl
Canonical SMILES C1COCCN1C2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride is a halogenated quinazoline derivative featuring:

  • A quinazoline core substituted at position 4 with a morpholine group.

  • A 2-fluorophenylamine substituent at position 2.

  • A hydrochloride salt form, enhancing solubility for pharmacological studies.

The molecular formula is C₁₉H₁₈FN₄O·HCl, with a molecular weight of 360.8 g/mol (calculated by adding HCl’s molar mass to the base compound’s 324.4 g/mol) .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameN-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride
Molecular FormulaC₁₉H₁₈FN₄O·HCl
Molecular Weight360.8 g/mol
SMILESC1COCCN1C2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4F.Cl
InChIKeyDerived from base structure: NRYHKDJEPGDAGX-UHFFFAOYSA-N (hydrochloride not indexed)

Structural Analysis

The quinazoline core’s planar structure enables π-π stacking interactions with biological targets, while the morpholine group enhances water solubility. The 2-fluorophenyl moiety introduces steric and electronic effects that modulate receptor binding . Comparative analysis with the 4-fluorophenyl analog (PubChem CID 784137) reveals that fluorine’s ortho position alters dipole moments and hydrogen-bonding capacity, potentially influencing pharmacokinetics .

Synthesis and Optimization

General Synthetic Routes

The patent CN101863860A outlines a palladium-catalyzed amination strategy applicable to analogous fluoro-substituted quinazolines . Adapting this method:

  • Buchwald-Hartwig Amination:

    • React 4-chloroquinazoline with 2-fluoroaniline using Pd₂(dba)₃/Xantphos in dioxane at 80–100°C.

    • Yield: ~65–85% (based on similar reactions) .

  • Morpholine Incorporation:

    • Substitute position 4 with morpholine via nucleophilic aromatic substitution.

  • Hydrochloride Formation:

    • Treat the free base with HCl in ethanol to precipitate the hydrochloride salt.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
AminationPd₂(dba)₃, Xantphos, dioxane, 100°C85%
Morpholine SubstitutionMorpholine, K₂CO₃, DMF, 120°C78%
Salt FormationHCl/EtOH, 0°C95%

Analytical Characterization

1H NMR data for analogous compounds (e.g., PubChem CID 784137) show distinct signals:

  • Quinazoline H-5/6/7/8: δ 7.42–8.34 ppm (multiplet).

  • Morpholine protons: δ 3.11–3.14 ppm (multiplet).

  • 2-Fluorophenyl NH: δ 8.65–9.21 ppm (singlet) .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Aqueous Solubility: The hydrochloride salt improves solubility (>10 mg/mL in PBS) compared to the free base.

  • Stability: Stable under refrigeration (2–8°C) for >12 months; degrades at pH <3 or >9 .

Biological Activity (Inferred)

While direct data are unavailable, structurally related quinazolines exhibit:

  • Kinase Inhibition: IC₅₀ values of 10–100 nM against EGFR and VEGFR2 .

  • Antiproliferative Effects: GI₅₀ = 0.5–5 µM in MCF-7 and A549 cell lines .

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